![molecular formula C24H22N4O2 B1673720 N-[(3R)-2,3-Dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-N'-(3-methylphenyl)urea CAS No. 118101-09-0](/img/structure/B1673720.png)
N-[(3R)-2,3-Dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-N'-(3-methylphenyl)urea
Overview
Description
“N-[(3R)-2,3-Dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-N’-(3-methylphenyl)urea”, also known as L-365260, is a benzodiazepine . It has a molecular formula of C24H22N4O2 and a molecular weight of 398.5 g/mol .
Molecular Structure Analysis
The compound contains a benzodiazepine core, which is a fused benzene and diazepine ring. It also has a urea group attached to the diazepine ring .
Scientific Research Applications
Cancer Research
L-365260 has been identified as a potential therapeutic agent in cancer treatment due to its ability to inhibit the proliferation of thyroid carcinoma cells . Its selective antagonistic effect on CCK2 receptors, which are often overexpressed in certain types of cancers, makes it a candidate for targeted therapy, aiming to halt the growth of cancerous cells.
Neuropharmacology
In neuropharmacological research, L-365260 enhances amphetamine-induced stimulation of locomotor activity in rats . This suggests a potential application in studying substance abuse disorders, providing insights into the mechanisms of drug addiction and the role of CCK2 receptors in modulating brain activity.
Pain Management
The compound has shown promise in pain management by reversing tactile allodynia and thermal hyperalgesia when injected bilaterally into the medulla . This indicates its potential use in developing new painkillers or analgesics that target the CCK2 receptors to alleviate chronic pain conditions.
Mechanism of Action
- L-365260 primarily targets the cholecystokinin B receptor (CCK-B receptor) .
- The CCK-B receptor is implicated in various physiological processes, including memory modulation, anxiety, and stress responses .
- L-365260 interacts with the CCK-B receptor in a stereoselective and competitive manner .
- By binding to the CCK-B receptor, L-365260 modulates downstream signaling pathways, affecting neuronal excitability and synaptic plasticity .
- Notably, L-365260 enhances morphine analgesia and prevents morphine tolerance .
- The basolateral amygdala (BLA) plays a crucial role in emotional memories and long-term potentiation (LTP) .
- L-365260’s impact on LTP in the BLA suggests its involvement in memory formation and synaptic plasticity .
- L-365260 is orally active and has high affinity for the CCK-B receptor (K~i~ = 1.9 nM) .
- Its pharmacokinetic properties influence bioavailability and distribution within the central nervous system .
- L-365260’s action affects neural circuits related to depression and stress responses .
- By blocking LTP in the BLA, it may contribute to depressive-like behavior .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
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properties
IUPAC Name |
1-[(3R)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c1-16-9-8-12-18(15-16)25-24(30)27-22-23(29)28(2)20-14-7-6-13-19(20)21(26-22)17-10-4-3-5-11-17/h3-15,22H,1-2H3,(H2,25,27,30)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFQABSFVYLGPM-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)N[C@H]2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3R)-2,3-Dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-N'-(3-methylphenyl)urea | |
CAS RN |
118101-09-0 | |
Record name | L 365260 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118101-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L 365260 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118101090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-365260 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | L-365260 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/370JHF4586 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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